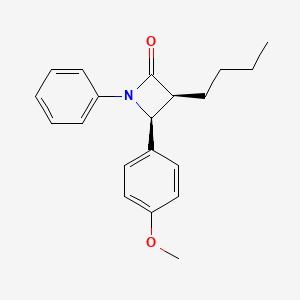
(3S,4S)-3-butyl-4-(4-methoxyphenyl)-1-phenylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-3-butyl-4-(4-methoxyphenyl)-1-phenylazetidin-2-one is a chiral azetidinone derivative Azetidinones are four-membered lactams, which are known for their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-butyl-4-(4-methoxyphenyl)-1-phenylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-lactam precursor with a suitable butylating agent in the presence of a base. The reaction conditions often include:
Temperature: Typically around 0-25°C.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Catalyst/Base: Bases such as sodium hydride or potassium carbonate are often used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-butyl-4-(4-methoxyphenyl)-1-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of nucleophiles like alkoxides or amines in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(3S,4S)-3-butyl-4-(4-methoxyphenyl)-1-phenylazetidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics or anticancer agents.
Industry: Utilized in the production of pharmaceuticals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (3S,4S)-3-butyl-4-(4-methoxyphenyl)-1-phenylazetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve the inhibition or activation of these targets, leading to the desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-3-butyl-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one
- (3S,4S)-3-butyl-4-(4-chlorophenyl)-1-phenylazetidin-2-one
- (3S,4S)-3-butyl-4-(4-nitrophenyl)-1-phenylazetidin-2-one
Uniqueness
(3S,4S)-3-butyl-4-(4-methoxyphenyl)-1-phenylazetidin-2-one is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar azetidinone derivatives.
Properties
CAS No. |
62500-43-0 |
|---|---|
Molecular Formula |
C20H23NO2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(3S,4S)-3-butyl-4-(4-methoxyphenyl)-1-phenylazetidin-2-one |
InChI |
InChI=1S/C20H23NO2/c1-3-4-10-18-19(15-11-13-17(23-2)14-12-15)21(20(18)22)16-8-6-5-7-9-16/h5-9,11-14,18-19H,3-4,10H2,1-2H3/t18-,19+/m0/s1 |
InChI Key |
YRWFJSCGTDBKGC-RBUKOAKNSA-N |
Isomeric SMILES |
CCCC[C@H]1[C@H](N(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCCCC1C(N(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















